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molecular formula C11H9FN2O3 B8474064 Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro-

Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro-

Cat. No. B8474064
M. Wt: 236.20 g/mol
InChI Key: GSANCSUNJHLJGB-UHFFFAOYSA-N
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Patent
US04167638

Procedure details

The intermediate 4-amino-2-fluoro-5-nitroanisole and methyl vinyl ketone were subjected to a Skraup reaction. A 32% yield of crude 5-fluoro-6-methoxy-4-methyl-8-nitroquinoline resulted. It was obtained in pure form by recrystallization from ethyl acetate. The recovery was 73% of product which melted 142°-144°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([O:11][CH3:12])=[C:4]([F:13])[CH:3]=1.[CH:14]([C:16]([CH3:18])=O)=[CH2:15]>>[F:13][C:4]1[C:5]([O:11][CH3:12])=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]2[C:3]=1[C:16]([CH3:18])=[CH:14][CH:15]=[N:1]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1[N+](=O)[O-])OC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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